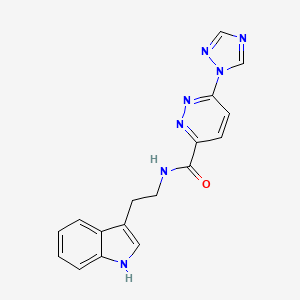![molecular formula C14H15N3O2 B2574666 N-[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide CAS No. 2305306-01-6](/img/structure/B2574666.png)
N-[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide typically involves the formation of the oxadiazole ring followed by the introduction of the benzyl and prop-2-enamide groups. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The benzyl group can be introduced via a nucleophilic substitution reaction, and the prop-2-enamide group can be added through an amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is used in the development of new materials with unique electronic and optical properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the modulation of biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride
- 2-Methoxy-N-[5-(5-{(2S)-1-[4-(trifluoromethyl)benzyl]-2-pyrrolidinyl}-1,2,4-oxadiazol-3-yl)-2-pyridinyl]acetamide
- N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide
Uniqueness
N-[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored properties .
Properties
IUPAC Name |
N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-2-13(18)15-9-8-14-16-12(17-19-14)10-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQHXDYMXDFORQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=NC(=NO1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorophenoxy)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-methylpropan-1-one](/img/structure/B2574586.png)
![3-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]piperidin-2-one](/img/structure/B2574587.png)
![2-[(diphenylmethyl)sulfanyl]-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2574589.png)
![5-(2-cyclopentyl-1,3-oxazol-5-yl)-N-[4-(dimethylamino)benzyl]thiophene-2-sulfonamide](/img/structure/B2574590.png)

![4-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-1-thia-4-azaspiro[5.5]undecane](/img/structure/B2574592.png)

![2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2574595.png)
![N-[[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methyl]-2-chloroacetamide](/img/structure/B2574597.png)
![(E)-4-(Dimethylamino)-N-(6-oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)but-2-enamide](/img/structure/B2574598.png)
![rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one hydrochloride, cis](/img/structure/B2574599.png)

![3-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2574603.png)
